2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound known for its diverse applications in various scientific fields. This compound features a unique structure that includes a chlorinated phenoxy group, an acetamido linkage, and a thiazole ring, making it a subject of interest in both synthetic chemistry and applied sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate acylating agent to form 4-chloro-2-methylphenoxyacetic acid.
Amidation: The phenoxyacetic acid is then converted to its corresponding amide by reacting with an amine, such as N,N-dimethylamine, under suitable conditions.
Thiazole Ring Formation: The final step involves the cyclization of the amide with a thiazole precursor, such as 2-aminothiazole, under acidic or basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperatures, and solvent systems that facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The chlorinated phenoxy group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylphenoxyacetic acid: A simpler analog with similar structural features.
2-(4-Chloro-2-methylphenoxy)acetamide: Another related compound with a similar phenoxy group.
4-Chloro-2-methylphenoxypropionic acid: A structurally related compound used in herbicides.
Uniqueness
2-[2-(4-CHLORO-2-METHYLPHENOXY)ACETAMIDO]-N,N,4-TRIMETHYL-1,3-THIAZOLE-5-CARBOXAMIDE is unique due to its combination of a chlorinated phenoxy group, an acetamido linkage, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C16H18ClN3O3S |
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Molecular Weight |
367.9 g/mol |
IUPAC Name |
2-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H18ClN3O3S/c1-9-7-11(17)5-6-12(9)23-8-13(21)19-16-18-10(2)14(24-16)15(22)20(3)4/h5-7H,8H2,1-4H3,(H,18,19,21) |
InChI Key |
FWEJPULLNXUXNQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=NC(=C(S2)C(=O)N(C)C)C |
Origin of Product |
United States |
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